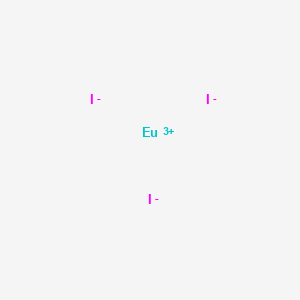
Europium triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium triiodide is a useful research compound. Its molecular formula is EuI3 and its molecular weight is 532.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Materials
Phosphorescence and Fluorescence
Europium triiodide is primarily recognized for its phosphorescent properties. When doped into various matrices, it exhibits bright red luminescence, which is essential for applications in display technologies and lighting. The red emission is particularly useful in combination with other phosphors to create white light in devices such as fluorescent lamps and LED lights. The efficiency of these systems can be enhanced by optimizing the host material's composition .
Optoelectronic Devices
In optoelectronic devices, europium compounds, including EuI₃, serve as dopants to improve the performance of lasers and other light-emitting devices. The incorporation of europium into glass matrices can enhance the optical properties, making it suitable for applications in telecommunications and high-precision laser systems .
Coordination Chemistry
Synthesis of Complexes
this compound plays a significant role in coordination chemistry, where it forms complexes with various organic ligands. These complexes are studied for their photophysical properties and potential applications in sensors and catalysis. For instance, studies have shown that europium complexes can be synthesized to exhibit specific luminescent characteristics by altering the ligands used .
Sensors and Detection Systems
The luminescent properties of europium complexes allow them to be utilized in sensor technology, particularly for detecting small molecules or biomolecules. The sensitivity of these sensors can be attributed to the high quantum yield and long emission lifetimes associated with europium ions .
Biomedical Applications
Immunoassays and Drug Discovery
Europium-labeled antibodies are utilized in immunoassays for the sensitive detection of antigens in biological fluids. The unique fluorescence properties of europium enable the detection of low concentrations of target molecules, making it a valuable tool in clinical diagnostics and drug discovery .
Bioimaging
Due to its luminescent characteristics, europium compounds are also being explored for bioimaging applications. The ability to tag biomolecules with europium allows for enhanced imaging techniques that can provide insights into biological processes at the molecular level .
Anti-Counterfeiting Measures
Security Features in Currency
this compound is employed in anti-counterfeiting technologies, particularly in currency production. The distinct luminescent signature of europium compounds is used to create security features in banknotes that are difficult to replicate, thereby enhancing the integrity of currency systems .
Research Findings
A comprehensive review of recent research highlights the ongoing exploration of this compound's properties and applications:
Propiedades
Número CAS |
13759-90-5 |
|---|---|
Fórmula molecular |
EuI3 |
Peso molecular |
532.68 g/mol |
Nombre IUPAC |
europium(3+);triiodide |
InChI |
InChI=1S/Eu.3HI/h;3*1H/q+3;;;/p-3 |
Clave InChI |
OEGMUYNEEQNVBV-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Eu+3] |
SMILES canónico |
[I-].[I-].[I-].[Eu+3] |
Key on ui other cas no. |
13759-90-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















